(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol

Description

Overview of Benzo(a)pyrene Bioactivation Pathways

The bioactivation of benzo(a)pyrene is a multi-step process predominantly carried out by the cytochrome P450 (CYP) family of enzymes and epoxide hydrolase. nih.gov The initial step involves the oxidation of benzo(a)pyrene by CYP enzymes, particularly CYP1A1 and CYP1B1, to form benzo(a)pyrene-7,8-oxide. nih.gov

This epoxide is then hydrolyzed by epoxide hydrolase to yield (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol . nih.gov This diol is a critical juncture in the bioactivation pathway. It can be detoxified through conjugation reactions or undergo further oxidation by CYP enzymes. This second oxidation step, primarily at the 9,10-position, generates the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.gov BPDE is highly reactive and can form covalent adducts with DNA, a critical event in the initiation of cancer. nih.gov

The stereochemistry of these reactions is crucial, as different stereoisomers of the diol and diol epoxide exhibit vastly different carcinogenic potentials. The metabolic pathway favors the formation of specific enantiomers, with the (+)-anti-BPDE stereoisomer being the most tumorigenic. wikipedia.org

Significance of this compound as a Proximate Carcinogen

This compound is classified as a proximate carcinogen because, while not the ultimate DNA-damaging agent itself, it is a direct precursor to the ultimate carcinogen, BPDE. Its formation is a mandatory step in the primary pathway leading to benzo(a)pyrene-induced carcinogenesis.

Numerous studies in animal models have demonstrated the potent carcinogenicity of this compound, in some cases exceeding that of the parent compound, benzo(a)pyrene. For instance, in newborn mice, benzo(a)pyrene 7,8-dihydrodiol was found to be more carcinogenic than benzo(a)pyrene itself. nih.gov Similarly, studies on mouse skin have shown that the (-)-enantiomer of trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene is a more potent tumor initiator than benzo(a)pyrene. nih.gov

However, in other experimental systems, such as the adult mouse submandibular salivary gland, the dihydrodiol was found to be slightly less active than the parent hydrocarbon, although it induced a different spectrum of tumors. nih.gov These findings underscore the importance of this diol intermediate in the carcinogenic process and highlight how its activity can be influenced by the specific tissue and experimental conditions.

Enzymatic Conversion to Bay-Region Diol Epoxides

The conversion of this compound to bay-region diol epoxides is a pivotal step in its transformation into a potent carcinogen. This process is catalyzed by specific enzymes that introduce an epoxide group into the bay region of the molecule.

Role of Cytochrome P450 Monooxygenases (CYPs) in Epoxidation

Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes that play a central role in the metabolism of a wide variety of xenobiotics, including polycyclic aromatic hydrocarbons like benzo(a)pyrene. Several CYP isoforms are involved in the epoxidation of this compound.

While CYP1A1 and CYP1B1 are the main contributors, other P450 isoforms, such as CYP1A2, also participate in the metabolism of this compound, albeit to a lesser extent. nih.gov Research has shown that CYP1B1 metabolizes this compound at rates significantly higher than CYP1A2. nih.gov The induction of CYP1A2 can be modulated by various factors, including exposure to benzo(a)pyrene itself. nih.gov

The various P450 isoforms exhibit different catalytic efficiencies in the metabolism of this compound. Comparative studies have quantified the rates of metabolite formation by different human P450 enzymes. For instance, the rate of total tetrol metabolite formation, which is indicative of diol epoxide formation, is significantly higher for CYP1A1 compared to CYP1B1 and CYP1A2. nih.govjohnshopkins.edu

| P450 Isoform | Rate of Total Tetrol Metabolite Formation (nmol/min/nmol P450) |

|---|---|

| CYP1A1 | 2.58 |

| CYP1B1 | 0.60 |

| CYP1A2 | 0.43 |

This table presents the rates of total tetrol metabolite formation from this compound by different human P450 isoforms, indicating the relative efficiency of each enzyme in producing diol epoxides. nih.govjohnshopkins.edu

The epoxidation of this compound by cytochrome P450 enzymes is a stereoselective process, meaning that different stereoisomers of the diol epoxide are formed in unequal amounts. researchgate.net Cytochrome P450 enzymes predominantly catalyze the formation of (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide. wikipedia.org This stereoselectivity is significant because the different stereoisomers of the diol epoxide exhibit varying levels of mutagenic and carcinogenic activity. researchgate.net In contrast to the high stereoselectivity of CYPs, other enzyme systems like prostaglandin H synthase show little to no stereoselectivity in this reaction. nih.gov

Involvement of Peroxidase Systems

In addition to the cytochrome P450 system, peroxidase enzymes can also contribute to the metabolic activation of this compound. Peroxidases, such as those found in polymorphonuclear leukocytes, can activate this compound to a DNA-binding intermediate. nih.gov The activity of these peroxidases, such as myeloperoxidase, correlates with the extent of activation. nih.gov Furthermore, the presence of other benzo(a)pyrene metabolites, specifically phenols, can enhance the peroxidase-mediated conjugation of this compound with glutathione (B108866), a detoxification pathway. nih.gov For example, 9-OH-B[a]P can increase the formation of glutathione conjugates by four-fold in a horseradish peroxidase system. nih.gov This suggests a potential interaction between the cytochrome P450 and peroxidase metabolic pathways. nih.gov

Metabolic Activation Pathways of this compound

The metabolic activation of this compound is a critical process that converts this proximate carcinogen into highly reactive intermediates capable of binding to cellular macromolecules, including DNA. This activation is primarily mediated by cytochrome P450 enzymes, but alternative pathways involving peroxidases also play a significant role. These pathways lead to the formation of diol epoxides, the ultimate carcinogenic metabolites of benzo(a)pyrene.

2 Alternative Metabolic Activation Pathways

While the cytochrome P450-mediated pathway is a major route for the activation of this compound, several other enzymatic systems can also contribute to its conversion into reactive epoxides. These alternative pathways are particularly relevant in tissues with low P450 activity or under specific physiological conditions such as inflammation.

1 Prostaglandin H Synthase-Dependent Cooxidation

Prostaglandin H synthase (PHS), an enzyme involved in the synthesis of prostaglandins, can co-oxidize this compound to its corresponding diol epoxides. This process is dependent on the presence of arachidonic acid, the natural substrate for PHS. Studies in hamster tracheal explants have demonstrated that the addition of arachidonic acid significantly increases the formation of 7r,8t-dihydroxy-9t,10t-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) from the diol. nih.gov This stimulation of anti-BPDE formation is observed over incubation periods ranging from 1 to 48 hours. nih.gov

The role of PHS in this metabolic activation is further supported by the fact that indomethacin, a known inhibitor of PHS, can block the arachidonic acid-dependent increase in anti-BPDE formation. nih.gov In hamster trachea, where PHS metabolites are predominant, 20 µM indomethacin was sufficient to inhibit the stimulation to basal levels. nih.gov The addition of arachidonic acid also led to an increase in the covalent binding of diol metabolites to the DNA of the tracheal epithelium. nih.gov

| Concentration of Arachidonic Acid (µM) | Fold Increase in anti-BPDE Formation |

|---|---|

| 10 | Significant Increase |

| 200 | Significant Increase |

2 Myeloperoxidase Activity

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and is a key component of the inflammatory response. MPO can catalyze the metabolic activation of this compound, particularly in tissues experiencing inflammation. This activation is thought to proceed via the generation of reactive oxygen species by MPO, which then epoxidize the diol. The involvement of MPO in benzo(a)pyrene activation is supported by studies showing that MPO enhances the formation of DNA adducts from the diol in lung tissue.

The ratio of anti- to syn-BPDE-derived DNA adducts can serve as an indicator of the metabolic pathway involved. A high anti/syn ratio is often characteristic of a peroxide-dependent oxidation mechanism, such as that mediated by MPO.

3 Lipoxygenase-Catalyzed Epoxidation

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. These enzymes can also co-oxidize this compound to its diol epoxides. The epoxidation is catalyzed by both 5- and 15-lipoxygenase in the presence of fatty acids like arachidonic acid or linoleic acid. nih.govnih.gov

A key feature of lipoxygenase-catalyzed epoxidation is the preferential formation of the anti-BPDE isomer over the syn isomer. nih.gov This stereoselectivity is indicative of a peroxyl radical-mediated epoxidation mechanism. nih.gov The reaction is dependent on time, as well as the concentrations of the enzyme and the fatty acid substrate. nih.gov The process can be inhibited by antioxidants such as nordihydroguaiaretic acid and butylated hydroxyanisole. nih.gov Studies conducted under anaerobic conditions showed a significant decrease in epoxidation, suggesting that the oxygen incorporated into the diol is derived from the atmosphere. nih.gov

3 Formation of Diastereomeric and Enantiomeric Diol Epoxides

The epoxidation of this compound at the 9,10-double bond results in the formation of benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE). Due to the stereochemistry of the diol and the two possible orientations of the epoxide ring relative to the plane of the aromatic system, four configurational isomers of BPDE can be generated. researchgate.net These isomers exist as two pairs of diastereomers (anti and syn) and each diastereomer is a pair of enantiomers. researchgate.net

1 Anti- and Syn-BPDE Formation

The two diastereomeric forms of BPDE are designated as anti-BPDE and syn-BPDE. In the anti-isomer, the epoxide oxygen is on the opposite side (trans) of the aromatic ring from the benzylic 7-hydroxyl group. researchgate.net Conversely, in the syn-isomer, the epoxide oxygen is on the same side (cis) as the benzylic 7-hydroxyl group. researchgate.net The formation of these diastereomers is a result of the metabolic epoxidation of the 9,10-double bond of the diol. Both anti and syn isomers can be formed, though their relative proportions can vary depending on the specific metabolic pathway. wikipedia.org

2 Stereospecificity of Diol Epoxide Generation

The metabolic formation of BPDE from this compound is a highly stereospecific process. The chirality of the starting diol determines the chirality of the resulting diol epoxide. For instance, the metabolism of the optically pure (-)-trans-7,8-diol by mixed-function oxidases is stereoselective, yielding optically active anti-BPDE and syn-BPDE in a ratio of approximately 10 to 1. nih.gov Specifically, the metabolism of (-)-benzo(a)pyrene (7R,8R)-dihydrodiol by both human and rat liver microsomes preferentially leads to the formation of the anti-(+)-BPDE enantiomer. researchgate.net This enantiomer is known to be highly mutagenic and tumorigenic.

| Substrate | Major Product |

|---|---|

| (-)-trans-7,8-diol | anti-BPDE and syn-BPDE (~10:1 ratio) |

| (-)-Benzo(a)pyrene (7R,8R)-dihydrodiol | anti-(+)-BPDE |

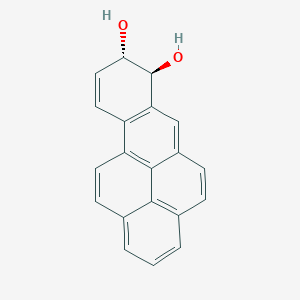

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@H]5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62314-67-4, 57404-88-3, 61443-57-0 | |

| Record name | (+)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62314-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57404-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057404883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Metabolic Activation Pathways of E 7,8 Dihydrobenzo a Pyrene 7,8 Diol

4 Role of Intermediary Carbocation Formation

The high carcinogenic activity of BPDE is attributed to its ability to form covalent adducts with DNA. This reactivity is explained by the "bay region" theory. researchgate.net According to this theory, the epoxide ring of BPDE is located in the "bay region" of the benzo(a)pyrene molecule, an area of steric hindrance. researchgate.net The opening of this epoxide ring is facilitated by protonation, leading to the formation of a highly reactive benzylic carbocation at the C-10 position. nih.gov

This carbocation is stabilized by the delocalization of the positive charge over the extensive π-electron system of the pyrene (B120774) ring. nih.gov The formation of this carbocation is a barrierless process following O-protonation of the epoxide. nih.gov The high electrophilicity of this carbocation allows it to readily attack nucleophilic sites in DNA, primarily the exocyclic amino groups of guanine (B1146940) and adenine, to form stable covalent adducts. researchgate.netwikipedia.org It is this covalent modification of DNA that is believed to initiate the process of chemical carcinogenesis.

Enzymatic Oxidation to Benzo(a)pyrene-7,8-dione (BPQ) and o-Quinones

The transformation of (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol into benzo(a)pyrene-7,8-dione (BPQ), a reactive o-quinone, is a critical metabolic activation step. This pathway is distinct from the well-known diol epoxide pathway and is catalyzed by cytosolic NAD(P)(H)-dependent oxidoreductases. frontiersin.org The resulting o-quinones are electrophilic and redox-active, capable of causing cellular damage. researchgate.netacs.org

Role of Aldo-Keto Reductases (AKRs)

The aldo-keto reductase (AKR) superfamily of enzymes plays a central role in the oxidation of non-K-region PAH trans-dihydrodiols, such as this compound, to their corresponding o-quinones. researchgate.netacs.org These enzymes are phase I metabolic enzymes that catalyze the reduction of aldehydes and ketones but can also function in reverse, oxidizing alcohols. frontiersin.org This metabolic activation of the dihydrodiol to BPQ has been demonstrated in human lung adenocarcinoma (A549) cells, which have high constitutive expression of AKRs. frontiersin.org

Several human AKR isoforms are proficient in catalyzing the oxidation of PAH trans-dihydrodiols. acs.org The primary enzymes implicated in this pathway are AKR1A1 (aldehyde reductase) and the hydroxysteroid dehydrogenases AKR1C1, AKR1C2, AKR1C3, and AKR1C4. acs.orgacs.org Among these, AKR1C1 and AKR1C2 have been shown to oxidize trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to the cytotoxic and genotoxic BPQ with high catalytic efficiency. aacrjournals.org RNase protection assays have identified AKR1C1 as the primary transcript that is up-regulated by various inducers in human hepatoma (HepG2) and colon carcinoma (HT29) cells. aacrjournals.org

Table 1: Human AKR Isoforms Involved in this compound Oxidation

| Enzyme Isoform | Common Name | Function in PAH Metabolism |

|---|---|---|

| AKR1A1 | Aldehyde Reductase | Catalyzes the oxidation of PAH trans-dihydrodiols to PAH o-quinones. acs.org |

| AKR1C1 | Dihydrodiol Dehydrogenase 1 (DD1) | Oxidizes trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to BPQ with high efficiency; inducible by PAHs and ROS. aacrjournals.org |

| AKR1C2 | Dihydrodiol Dehydrogenase 2 (DD2) | Oxidizes trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to BPQ. aacrjournals.org |

| AKR1C3 | Type 5 17β-Hydroxysteroid Dehydrogenase | Catalyzes the oxidation of PAH trans-dihydrodiols. acs.org |

The enzymatic formation of o-quinones from trans-dihydrodiols by AKRs is a multi-step process. researchgate.netnih.gov

Oxidation to Ketol : The AKR enzyme, using NAD(P)+ as a cofactor, catalyzes the oxidation of the secondary alcohol group on the dihydrodiol to produce a ketol intermediate. researchgate.net

Tautomerization to Catechol : The resulting ketol can then undergo tautomerization to form a more stable catechol (a benzene ring with two adjacent hydroxyl groups). researchgate.net

Autoxidation to o-Quinone : The catechol is highly susceptible to autoxidation. nih.gov It undergoes a two-electron oxidation in the presence of molecular oxygen to yield the final, stable PAH o-quinone, such as BPQ. researchgate.netnih.gov This autoxidation step is also a source of reactive oxygen species. researchgate.net

Generation of Reactive Oxygen Species (ROS) via Redox Cycling

The o-quinones produced by AKR-mediated oxidation are redox-active molecules that can enter into futile redox cycles, leading to the substantial generation of reactive oxygen species (ROS). researchgate.netacs.org This process significantly contributes to the oxidative stress and cellular damage associated with PAH exposure. acs.org

The redox cycle involves the following steps:

The PAH o-quinone (e.g., BPQ) is reduced by a one-electron or two-electron process. Many AKRs can catalyze the NADPH-dependent two-electron reduction of the o-quinone back to a catechol. researchgate.netacs.orgnih.gov

This newly formed catechol is unstable and rapidly autoxidizes in the presence of oxygen, reforming the o-quinone and producing superoxide anion radicals (O₂⁻•). researchgate.net

The superoxide anion can be converted to hydrogen peroxide (H₂O₂) and subsequently to the highly reactive hydroxyl radical (•OH) via Fenton-like reactions. researchgate.net

This continuous cycle of reduction and autoxidation consumes cellular reducing equivalents like NADPH and amplifies the production of ROS, leading to oxidative DNA damage, lipid peroxidation, and protein damage. researchgate.netacs.org The formation of 8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage, has been observed in human lung cells following this metabolic activation pathway. acs.orgacs.org

Influence of Environmental Factors and Enzyme Inducers on Metabolism

The metabolic rate of this compound is significantly influenced by exposure to various chemical agents that can induce the expression of metabolizing enzymes.

Effects of 3-Methylcholanthrene and Phenobarbital

3-Methylcholanthrene (3-MC) , a potent PAH and aryl hydrocarbon receptor (AhR) ligand, is a known inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov Studies using 3-MC-induced rat liver homogenates show an increased metabolism of benzo[a]pyrene-7,8-dihydrodiol to its ultimate carcinogenic form, the diol-epoxide. nih.gov While this points to an induction of the P450 pathway, PAHs like benzo[a]pyrene (B130552) can also indirectly induce AKR1C isoforms. aacrjournals.org The induction of AKR1C by such bifunctional inducers is delayed compared to CYP1A1 induction and appears to be mediated through an antioxidant response element rather than a xenobiotic response element. aacrjournals.org This suggests that the metabolic products of P450 activity, including electrophiles and ROS, may trigger the induction of AKRs, thereby enhancing the o-quinone pathway. aacrjournals.org

Table 2: Summary of Inducer Effects on Metabolism

| Inducer | Primary Enzymes Induced | Effect on this compound Metabolism |

|---|---|---|

| 3-Methylcholanthrene | CYP1A1, CYP1B1, AKR1C1 (indirectly) | Increases metabolism towards diol-epoxides (via P450s) and potentially o-quinones (via indirect AKR induction). aacrjournals.orgnih.govnih.gov |

Induction of Aryl Hydrocarbon Hydroxylase (AHH) Activity

The metabolic activation of benzo[a]pyrene and its metabolites, including this compound, is closely linked to the induction of Aryl Hydrocarbon Hydroxylase (AHH) activity. AHH is a multienzyme system, primarily composed of cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are regulated by the Aryl Hydrocarbon Receptor (AhR). nih.gov Exposure to polycyclic aromatic hydrocarbons (PAHs) such as benzo[a]pyrene leads to the induction of these enzymes, thereby increasing the rate of their own metabolism and activation.

Studies have demonstrated that benzo[a]pyrene and its metabolites can induce AHH activity in various tissues and cell types. For instance, in primary cultures of type II alveolar lung cells, benzo[a]pyrene was found to stimulate the highest level of AHH activity compared to other tested compounds. nih.gov This induction is a key event, as it enhances the conversion of benzo[a]pyrene to its dihydrodiol derivative and subsequently to the ultimate carcinogenic diol epoxides. The induction of AHH is a receptor-mediated process, involving the binding of the inducing agent to the AhR, which then translocates to the nucleus and initiates the transcription of target genes, including those for CYP1A1 and CYP1B1. nih.gov

Competing Metabolic Pathways

While the epoxidation of this compound to diol epoxides is a critical activation pathway, there are competing metabolic pathways that lead to the detoxification and elimination of this compound. These pathways play a crucial role in mitigating the toxic effects of benzo[a]pyrene.

One of the primary competing pathways is the conjugation of the diol epoxides with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This conjugation process renders the reactive electrophilic epoxides more water-soluble and facilitates their excretion from the body. Different isoforms of GSTs exhibit varying efficiencies in detoxifying benzo[a]pyrene diol epoxides.

Research has shown that V79 cells stably expressing different human glutathione transferases have varying capacities to conjugate and detoxify diol epoxides. For instance, cells expressing GSTA1-1 showed a significant increase in the rate of GSH conjugation of (-)-anti-DBPDE, a diol epoxide of another PAH, which was associated with a substantial reduction in DNA adduct formation. nih.gov With respect to (+)-anti-BPDE, the diol epoxide of benzo[a]pyrene, cells expressing GSTP1-1 demonstrated a markedly higher rate of GSH-conjugate formation compared to those with GSTA1-1 and GSTM1-1. nih.gov

The table below presents a summary of the relative effectiveness of different human GST isoforms in the detoxification of benzo[a]pyrene diol epoxide.

Relative Detoxification Efficacy of Human Glutathione S-Transferase (GST) Isoforms for (+)-anti-BPDE

| GST Isoform | Increase in GSH-Conjugate Formation Rate (Fold Increase vs. Control) | Inhibition of DNA Adduct Formation (Fold Reduction vs. Control) |

|---|---|---|

| GSTM1-1 | 10 | 12 |

| GSTP1-1 | 33 | 4 |

| GSTA1-1 | - | 3 |

Data derived from studies on V79 cells expressing human GSTs. nih.gov

Molecular Interactions and Adduct Formation

DNA Adduct Formation by Activated Metabolites of (E)-7,8-Dihydrobenzo[a]pyrene-7,8-diol

The activated metabolites of (E)-7,8-Dihydrobenzo[a]pyrene-7,8-diol, primarily benzo[a]pyrene (B130552) diol epoxides (BPDE), are highly electrophilic and react with nucleophilic sites on DNA bases. This reaction leads to the formation of covalent adducts, which can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations. The formation of these adducts is a key molecular mechanism underlying the genotoxicity of benzo[a]pyrene.

Stable DNA adducts are covalent modifications to DNA that persist unless removed by cellular repair mechanisms. The formation of these adducts is a critical event in chemical carcinogenesis. The diol epoxide metabolites of (E)-7,8-Dihydrobenzo[a]pyrene-7,8-diol react with DNA to form several stable adducts, with the most common ones involving the exocyclic amino groups of guanine (B1146940) and adenine.

The most prevalent stable DNA adducts formed from the reaction of BPDE with DNA are at the N2 position of deoxyguanosine (dG). nih.govmdpi.com The epoxide ring of BPDE is attacked by the exocyclic amino group of guanine, resulting in a covalent bond. These N2-dG adducts are mutagenic and are known to cause G to T transversions. nih.gov The formation of these adducts can block the progression of DNA polymerases, leading to errors in DNA replication. nih.gov The predominant adduct formed in vivo is the (+)-trans-anti-BPDE-N2-dG adduct. nih.govpnas.org

| Adduct | Metabolite | Site of Attachment | Significance |

|---|---|---|---|

| (+)-trans-anti-BPDE-N2-dG | (+)-anti-BPDE | N2 of Guanine | Major adduct formed in vivo, highly mutagenic. |

| (-)-trans-anti-BPDE-N2-dG | (-)-anti-BPDE | N2 of Guanine | Isomeric adduct, also contributes to mutagenicity. |

| (+)-cis-anti-BPDE-N2-dG | (+)-anti-BPDE | N2 of Guanine | Minor adduct, stereoisomer of the trans adduct. |

| (-)-cis-anti-BPDE-N2-dG | (-)-anti-BPDE | N2 of Guanine | Minor adduct, stereoisomer of the trans adduct. |

In addition to reacting with guanine, BPDE can also form stable covalent adducts with the N6 position of deoxyadenosine (dA). nih.govpnas.orgresearchgate.net These adducts are formed through the reaction of the diol epoxide with the exocyclic amino group of adenine. pnas.org While generally formed at a lower frequency than the N2-dG adducts, N6-dA adducts also contribute to the mutagenic and carcinogenic properties of benzo[a]pyrene. scispace.com The formation of two distinct adducts with deoxyadenosine suggests either the reaction with both stereoisomers of BPDE or the formation of both cis and trans addition products from a single isomer. scispace.com

| Adduct | Metabolite | Site of Attachment | Significance |

|---|---|---|---|

| BPDE-N6-dA | anti-BPDE | N6 of Adenine | Contributes to the overall mutagenicity of benzo[a]pyrene. |

The reaction between BPDE and DNA can proceed through either cis or trans opening of the epoxide ring, leading to the formation of stereoisomeric adducts. nih.govpnas.org The terms cis and trans refer to the relationship between the newly formed covalent bond to the DNA base and the hydroxyl group at the adjacent carbon of the benzo[a]pyrene moiety.

In the trans addition, the nucleophilic attack by the DNA base occurs on the opposite side of the epoxide ring relative to the oxygen atom. Conversely, in the cis addition, the attack occurs on the same side. The stereochemistry of the resulting adduct significantly influences its conformation within the DNA helix and its subsequent recognition by DNA repair enzymes and polymerases. nih.govacs.org Generally, trans opening is the major pathway for the reaction of anti-BPDE with the N2 position of guanine. nih.gov The different stereoisomers exhibit distinct biological activities and repair efficiencies. nih.govacs.org

| Opening | Description | Resulting Adduct Conformation |

|---|---|---|

| trans | Nucleophilic attack from the opposite side of the epoxide ring. | Generally the major product for N2-dG adducts. |

| cis | Nucleophilic attack from the same side as the epoxide oxygen. | Typically a minor product, leading to different conformational distortions in DNA. |

Depurinating DNA adducts are unstable and can be released from the DNA backbone by the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar. nih.gov This process leaves behind an apurinic (AP) site, which is a non-coding lesion that can lead to mutations, particularly G to T transversions, during DNA replication if not repaired.

A significant type of depurinating adduct is formed at the N7 position of guanine. nih.govacs.org The N7 position of guanine is highly nucleophilic and is a common target for alkylating agents. Reaction at this site weakens the glycosidic bond, leading to the spontaneous loss of the modified guanine base from the DNA strand. acs.org The resulting apurinic site can be a substrate for error-prone DNA repair pathways, thus contributing to the mutagenicity of the parent compound.

| Adduct | Metabolite | Site of Attachment | Consequence |

|---|---|---|---|

| BPDE-N7-Gua | anti-BPDE | N7 of Guanine | Leads to the formation of an apurinic site and potential mutations. |

Formation of Depurinating DNA Adducts

N3-Adenine Adducts

The metabolic activation of (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol leads to the formation of benzo(a)pyrene diol epoxides (BPDE), highly reactive intermediates capable of forming covalent adducts with DNA. pnas.orgnih.gov While these epoxides react with several nucleobases, the primary site of adduction on adenine occurs at the exocyclic amino group, N6. pnas.orgnih.govpnas.org The reaction involves the opening of the epoxide ring of BPDE by the N6 amino group of adenine, resulting in a stable covalent bond. pnas.orgnih.gov This process is a critical step in the mechanism of carcinogenesis initiated by benzo(a)pyrene. pnas.orgnih.govuwo.ca

High-resolution mass spectrometry has been used to identify the products of the reaction between BPDE and DNA. These studies have confirmed that the covalent adducts with deoxyadenosine involve binding between the BPDE molecule and the exocyclic N6 amino group. pnas.org While BPDE also forms significant adducts with guanine (at the N2 position) and minor adducts with deoxycytidine, the N6-adenine adduct is a key lesion. nih.govpnas.org Research indicates that fjord region polycyclic aromatic hydrocarbon diol epoxides, which are structurally related to BPDE, can yield greater proportions of adenine than guanine adducts. nih.gov

| Adduct Type | Nucleobase | Attachment Site | Reference |

| Benzo(a)pyrene Diol Epoxide Adduct | Adenine | Exocyclic N6 Amino Group | pnas.orgnih.govpnas.org |

| Benzo(a)pyrene Diol Epoxide Adduct | Guanine | Exocyclic N2 Amino Group | pnas.orgnih.gov |

| Benzo(a)pyrene Diol Epoxide Adduct | Cytidine | Not specified | pnas.org |

Structural Consequences of DNA Adducts

The formation of bulky BPDE-DNA adducts significantly perturbs the normal structure and conformation of the DNA double helix, which can impede essential cellular processes like DNA replication and transcription. pnas.orgnih.govuwo.caresearchgate.net

DNA Double Helix Distortion and Intercalation

The covalent binding of the bulky polycyclic aromatic hydrocarbon (PAH) from BPDE to a DNA base causes significant distortion of the double-helical structure. pnas.orguwo.caresearchgate.net One of the primary structural consequences is the intercalation of the benzo[a]pyrenyl residue between the DNA base pairs. pnas.orguwo.canih.gov This insertion locally separates the two DNA strands and disrupts the normal stacking interactions between adjacent base pairs. researchgate.net

Two-dimensional NMR and crystal structure studies have provided detailed insights into these distortions. For BPDE-adenine adducts, the PAH moiety is typically found intercalated between base pairs. pnas.orgnih.govuwo.ca This intercalation causes the affected dA•dT base pair to be severely distorted, with significant changes in buckle, propeller twist, and base opening, often resulting in the loss of one of the hydrogen bonds between the bases. uwo.ca Depending on the specific stereochemistry and the surrounding DNA sequence, BPDE-guanine adducts may either reside in the minor groove or also adopt an intercalated conformation with base displacement. pnas.orgnih.govuwo.ca The non-covalent, physical intercalation of the diol epoxide into the DNA helix is considered a primary mode of interaction and may be a prerequisite for the subsequent covalent binding. nih.gov

Impact on DNA Conformation (e.g., kinking)

The formation of BPDE adducts induces significant conformational changes in the DNA backbone. The intercalation of the PAH forces a distortion in the sugar-phosphate backbone to accommodate the bulky lesion. Structural studies of a BPDE-adenine adduct have revealed specific changes in the torsion angles that define the orientation of the hydrocarbon relative to the modified adenine base. uwo.ca In an intercalated conformation, the torsion angles α′ and β′ were observed to be 157° and 107°, respectively, which aligns with predicted favorable conformations. uwo.ca However, in an alternative, solvent-exposed conformation where the PAH resides in the major groove, these angles shift to a less energetically favorable state of –85° and –47°. pnas.org This demonstrates the profound impact the adduct can have on the local DNA geometry. These structural perturbations are recognized by cellular machinery, such as the nucleotide excision repair (NER) system, which identifies distortions in the DNA double helix rather than the specific chemical lesion itself. nih.gov

| Structural Consequence | Description | Affected Adducts | Reference |

| Helix Distortion | Perturbation of the double-helical structure, local separation of strands. | All BPDE adducts | pnas.orguwo.caresearchgate.net |

| Intercalation | Insertion of the bulky PAH moiety between DNA base pairs. | Primarily BPDE-adenine; also BPDE-guanine | pnas.orgnih.govuwo.canih.gov |

| Base Pair Distortion | Significant changes in buckle (36°), propeller twist (31°), and base opening (10°). | BPDE-adenine | uwo.ca |

| Backbone Kinking | Alteration of DNA backbone torsion angles to accommodate the adduct. | All BPDE adducts | pnas.orguwo.ca |

Covalent Binding to Proteins

Metabolites of this compound not only bind to DNA but also form covalent bonds with various cellular proteins, including those involved in its own metabolic activation.

Binding to Microsomal Proteins

The reactive diol epoxides formed during the metabolism of benzo[a]pyrene can covalently bind to microsomal proteins. Studies using reconstituted enzyme systems have shown that the metabolism of 14C-labelled benzo[a]pyrene (-)trans-7,8-dihydrodiol leads to the formation of protein-binding products. nih.gov This indicates that the electrophilic metabolites can react with nucleophilic residues on proteins within the microsomal fraction, leading to the formation of stable covalent adducts. The extent of this binding is correlated with the metabolic activity of the enzymes present. nih.gov

Interaction with Cytochrome P450 Enzymes and NADPH-Cytochrome P450 Reductase

The very enzymes responsible for metabolizing benzo[a]pyrene and its diols are themselves targets for covalent binding by the reactive intermediates produced. The cytochrome P450 (CYP) enzyme system, along with NADPH-cytochrome P450 reductase (POR), plays a central role in the activation of benzo[a]pyrene to its ultimate carcinogenic form. nih.govnih.gov

Research has demonstrated that the metabolism of benzo[a]pyrene (-)trans-7,8-dihydrodiol in a reconstituted system containing cytochrome P-450 and NADPH-cytochrome P-450 reductase results in the covalent binding of metabolites to these proteins. nih.gov The degree of metabolite binding to the monoxygenase proteins correlates with the catalytic activity of the specific cytochrome P-450 isoform. nih.gov For instance, metabolism proceeds 5 to 10 times faster with rabbit cytochrome P-450 LM4 than with LM2, and a correspondingly higher degree of binding to P-450 LM4 is observed. nih.gov It has been suggested that the binding of these reactive metabolites to the enzymes may impair their function, potentially altering the balance between the detoxification and activation pathways of benzo[a]pyrene. nih.gov

Furthermore, cytochrome b5 can participate in the electron transfer from NADPH to CYP1A1, influencing its activity, especially under conditions where the POR to CYP1A1 ratio is low. kcl.ac.uknih.gov This highlights the complex interplay and potential for adduction within the entire enzymatic complex responsible for benzo[a]pyrene metabolism.

Interaction with Cellular Nucleophiles (e.g., Glutathione (B108866), Cysteine)

The metabolic activation of this compound leads to the formation of highly reactive electrophilic intermediates, most notably benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). These reactive species can covalently bind to cellular macromolecules like DNA, initiating carcinogenic processes. nih.govnih.gov Cellular defense mechanisms involve the detoxification of these electrophiles through conjugation with endogenous nucleophiles, primarily glutathione (GSH) and, to a lesser extent, cysteine. nih.govmdpi.com This process represents a critical pathway for neutralizing the reactivity of BPDE and facilitating its excretion.

The interaction involves the nucleophilic attack of the thiol group (-SH) of glutathione or cysteine on the electrophilic carbon atoms of the epoxide ring in BPDE. washington.edu This results in the opening of the epoxide ring and the formation of a stable covalent bond, yielding a glutathione or cysteine adduct. nih.govresearchgate.net Research indicates that this conjugation can occur through both non-enzymatic and enzyme-catalyzed pathways. nih.govnih.gov The non-catalytic reaction between BPDE and cellular nucleophiles like GSH and cysteine has been demonstrated, highlighting the intrinsic reactivity of the diol epoxide. nih.gov

Enzymatic catalysis, primarily mediated by Glutathione S-transferases (GSTs), significantly accelerates the rate of this detoxification reaction. mdpi.com Different isoforms of GSTs exhibit varying efficiencies and stereoselectivities in conjugating BPDE isomers. nih.govnih.gov Studies using mammalian V79 cells engineered to express specific human GST isoenzymes have elucidated the distinct roles of these enzymes. For instance, cells expressing GSTP1-1 showed a substantially higher rate of GSH-conjugate formation with (+)-anti-BPDE compared to cells with GSTA1-1 or GSTM1-1. nih.gov This enhanced conjugation is directly linked to a reduction in the formation of DNA adducts, thereby providing cellular protection. nih.govnih.gov The efficiency of different GST isoenzymes in detoxifying (+)-anti-BPDE in these cells is detailed below.

| Expressed GST Isoenzyme | Increase in GSH-Conjugate Formation Rate (Fold increase vs. control) | Inhibition of DNA Adduct Formation (Fold decrease vs. control) |

|---|---|---|

| GSTA1-1 | 10 | 3 |

| GSTM1-1 | 10 | 12 |

| GSTP1-1 | 33 | 4 |

Interestingly, while GST-mediated conjugation of BPDE is a well-established detoxification pathway in many experimental systems, its significance in humans has been debated. nih.gov Research on human hepatocytes has shown that the formation of mercapturic acids (downstream metabolites of GSH conjugates) from the carcinogenic BPDE is surprisingly low, especially when compared to its non-carcinogenic structural isomer, the reverse diol epoxide (rev-BPDE). nih.govdoi.org In a study involving hepatocytes from ten human donors, mercapturic acid from rev-BPDE was detected in all samples, whereas the corresponding metabolite from BPDE was found in only one sample and at a much lower concentration. nih.govdoi.org This suggests that steric hindrance at the bay-region 10-position of BPDE may limit its accessibility for conjugation in human liver cells, making it a minor detoxification pathway in this context. doi.org

| Compound | Detection in Human Hepatocyte Samples (out of 10) | Amount Detected (pmol/ml) |

|---|---|---|

| rev-BPDE | 10 | Up to 17 |

| BPDE | 1 | 0.05 |

Biological Consequences of E 7,8 Dihydrobenzo a Pyrene 7,8 Diol Activation

Genotoxicity Mechanisms

The genotoxicity of (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol is multifaceted, involving direct interaction with DNA, the generation of reactive oxygen species, interference with DNA repair mechanisms, and the disruption of essential enzymes involved in DNA topology.

The ultimate carcinogenic metabolite of benzo[a]pyrene (B130552), (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is formed from this compound. BPDE is a potent alkylating agent that covalently binds to DNA, forming DNA adducts. wikipedia.orgpnas.org The primary site of alkylation is the N2 atom of guanine (B1146940) nucleobases. wikipedia.org This binding distorts the DNA double helix structure, in part by the intercalation of the pyrene (B120774) moiety between base pairs. wikipedia.org This distortion can lead to mutations during DNA replication and is considered a critical step in the initiation of cancer. nih.gov Minor adducts are also formed with the exocyclic amino group of deoxyadenosine and, to a lesser extent, deoxycytidine. pnas.org An unstable adduct can also form at the N-7 position of deoxyguanosine, which can result in depurination. pnas.org The formation of these adducts can inactivate tumor suppressor genes, such as p53, contributing to the development of cancer. wikipedia.org

Another pathway of metabolic activation involves the oxidation of (±)-B[a]P-7,8-trans-dihydrodiol, catalyzed by aldo-keto reductases, to produce benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione), an o-quinone. nih.gov This metabolite is redox-active and can generate reactive oxygen species (ROS). nih.gov The production of ROS can lead to oxidative DNA damage in human lung cells. nih.gov While the formation of stable DNA adducts by B[a]P-7,8-dione has been observed in human lung cells, the specific mechanisms and consequences of the oxidative damage it induces are a significant area of research. nih.gov

Exposure to benzo[a]pyrene (BaP) and its metabolites can modulate DNA repair pathways. Studies have shown that BaP can increase DNA double-strand break (DSB) repair. nih.gov While this may seem beneficial, the repair of DSBs is not always error-free, and aberrant repair can contribute to BaP-induced toxicity. nih.gov For instance, in vivo studies have shown that BaP exposure can lead to an increase in non-homologous end joining (NHEJ), an error-prone DSB repair pathway. nih.gov Furthermore, BaP exposure has been shown to alter the expression of key genes involved in DNA repair, such as a significant decrease in the expression of ATM and Xrcc6 in the liver and lung of treated mice. nih.gov In lung tissue, the expression of Xrcc5, p53, and DNA-PKcs was also significantly reduced. nih.gov This modulation and potential impairment of DNA repair pathways can enhance the persistence of DNA damage, increasing the likelihood of mutations and carcinogenesis.

While direct studies on the effect of this compound on topoisomerase activity are specific, the DNA adducts formed by its metabolite, BPDE, have been shown to affect DNA topology. The binding of BPDE to DNA unwinds the double helix. The unwinding angle of these hydrocarbon adducts has been calculated and was found to be dependent on the superhelicity of the DNA molecule, ranging from 30 to 330 degrees. nih.gov This alteration in DNA structure can likely interfere with the function of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA. Such interference can disrupt DNA replication and transcription, contributing to the genotoxic effects of the compound.

Mutagenicity Studies

The mutagenic potential of this compound and its metabolites has been extensively investigated in various experimental systems.

This compound itself shows little to no mutagenicity in the absence of metabolic activation. pnas.org However, upon metabolism, it is converted into highly mutagenic compounds. The trans-7,8-diol, when metabolized, becomes more mutagenic than its parent compound, benzo[a]pyrene. pnas.org The major mutagenic intermediates are the 7,8-diol-9,10-epoxides. pnas.org

Studies comparing the mutagenicity of various benzo[a]pyrene derivatives in Chinese hamster V79 cells have provided valuable insights. nih.gov These cells lack the enzymes to metabolize polycyclic aromatic hydrocarbons, allowing for the assessment of the direct mutagenicity of metabolites. In these studies, the (+/-)7alpha,8beta-dihydroxy-9beta,10beta-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene was found to be significantly more mutagenic than the K-region 4,5-epoxide. pnas.org Specifically, it showed a 2000-fold and 270-fold higher mutation frequency for ouabain and 8-azaguanine resistance, respectively. pnas.org

The carcinogenic activity of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene has been demonstrated in mouse skin painting studies, where it was found to be a potent skin carcinogen, equipotent to benzo[a]pyrene at lower doses. nih.gov This carcinogenicity is attributed to its metabolic conversion to the highly reactive and mutagenic 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene stereoisomers. nih.gov

Table 1: Mutagenicity of Benzo[a]pyrene and its Metabolites in Chinese Hamster V79 Cells

| Compound | Mutagenicity (Ouabain Resistance) | Mutagenicity (8-Azaguanine Resistance) |

| Benzo[a]pyrene | Low | Low |

| (+/-)trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | Low (without activation) | Low (without activation) |

| K-region 4,5-epoxide | Moderate | Moderate |

| (+/-)7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | High | High |

| (+/-)7α,8β-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | Moderate | Moderate |

This table is a simplified representation based on the provided text. Actual mutagenic frequencies can vary based on experimental conditions.

Gene-Specific Mutational Signatures

The interaction of BPDE with DNA does not occur randomly across the genome. Instead, there is a degree of sequence specificity, leading to characteristic mutational signatures in specific genes, including those critically involved in cancer development.

The predominant type of mutation induced by BPDE is the G→T transversion. This is a direct consequence of the major DNA adduct formed by BPDE, which is at the N2 position of guanine. During DNA replication, this bulky adduct can cause the DNA polymerase to misinsert an adenine opposite the adducted guanine, leading to a G to T change in the subsequent round of replication. G→A transitions are also observed, although typically at a lower frequency.

The TP53 tumor suppressor gene is a critical target for carcinogens, and mutations in this gene are found in a large percentage of human cancers. Studies of smoking-related lung cancers have revealed a mutational spectrum in the TP53 gene that is consistent with exposure to polycyclic aromatic hydrocarbons like benzo[a]pyrene. Specifically, a high frequency of G→T transversions is observed at certain hotspot codons, such as 157, 248, and 273. nih.govaacrjournals.org In vivo studies with benzo[a]pyrene-induced murine skin tumors have also shown a high prevalence of G to T transversions in the p53 gene. nih.govnih.gov

Oncogenes, such as those belonging to the RAS family (K-RAS, Ha-Ras), are also targets for BPDE-induced mutagenesis. The activation of these genes by point mutations can lead to uncontrolled cell proliferation. Research has shown that BPDE can form adducts at specific guanine residues within the K-ras gene, particularly at codon 12. nih.gov This adduct formation is consistent with the G→T transversions that are frequently observed in this codon in certain cancers, such as smoking-induced lung adenocarcinoma. nih.gov Similarly, the Ha-ras gene has been shown to be a target for BPDE, with site-specific DNA damage and subsequent mutations contributing to cellular transformation.

Relation to Chemical Carcinogenesis Initiation

The initiation of chemical carcinogenesis by polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene is a multi-step process that begins with metabolic activation to reactive intermediates capable of covalently binding to cellular macromolecules such as DNA. This compound, a principal metabolite of benzo[a]pyrene (B[a]P), plays a central and critical role in this activation cascade, serving as the direct precursor to the ultimate carcinogenic species.

The carcinogenic potential of B[a]P is not inherent to the parent molecule but is realized upon its metabolic transformation within the body. nih.gov This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes and epoxide hydrolase. mdpi.comwikipedia.org The process begins with the oxidation of B[a]P by CYP enzymes, notably CYP1A1 and CYP1B1, to form B[a]P-7,8-epoxide. nih.govmdpi.comnih.gov This epoxide is then hydrated by epoxide hydrolase to yield (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, also known as (-)-B[a]P-7,8-dihydrodiol. nih.govcohlife.org

This diol is not the final reactive species but is a crucial proximate carcinogen. nih.govepa.gov It undergoes a second round of oxidation by CYP enzymes at the adjacent 9,10-double bond. nih.govcohlife.org This reaction produces the highly reactive and mutagenic benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govresearchgate.net The stereochemistry of this process is highly specific, predominantly yielding the (+)-anti-BPDE isomer, which is recognized as the major ultimate carcinogenic metabolite of B[a]P. pnas.orgpnas.org

Table 1: Key Enzymes in the Metabolic Activation of Benzo[a]pyrene

| Enzyme Family | Specific Enzyme(s) | Role in Activation Pathway |

|---|---|---|

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1 | Initial oxidation of B[a]P to B[a]P-7,8-epoxide; Subsequent oxidation of B[a]P-7,8-dihydrodiol to BPDE. nih.govmdpi.comnih.gov |

| CYP2C19, CYP3A4 | Contribute to the formation of B[a]P-7,8-dihydrodiol and other hydroxylated metabolites. nih.gov | |

| Epoxide Hydrolase (EH) | Epoxide Hydrolase | Hydration of B[a]P-7,8-epoxide to form this compound. nih.govnih.govnih.gov |

The extreme reactivity of BPDE is the basis for its carcinogenic activity. These diol epoxides are powerful electrophiles that readily attack nucleophilic sites in cellular macromolecules. researchgate.net The primary target for this interaction is DNA, where BPDE forms stable covalent adducts, a critical event in the initiation of cancer. researchgate.netiarc.fr The most common adduct forms through the binding of the C-10 position of (+)-anti-BPDE to the exocyclic N2-amino group of guanine residues in DNA. mdpi.comwikipedia.orgnih.gov This results in the formation of (+)-trans-anti-7R,8S,9S-trihydroxy-10S-(N2-deoxyguanosyl)-7,8,9,10-tetrahydrobenzo[a]pyrene (N2-BPDE-dG). nih.gov The bulky pyrene moiety of the adduct intercalates between DNA base pairs, causing significant distortion of the DNA double helix structure. wikipedia.org

This structural distortion can lead to errors during DNA replication and transcription, ultimately causing mutations. nih.gov If these mutations occur in critical genes, such as tumor suppressor genes (e.g., p53) or proto-oncogenes (e.g., K-ras), they can lead to uncontrolled cell growth and the initiation of a tumor. wikipedia.orgnih.gov For instance, BPDE has been shown to preferentially bind to mutational hotspot codons in the p53 gene, leading to G-to-T transversion mutations that are characteristic of smoking-related lung cancers. oup.comnih.gov While cells possess DNA repair mechanisms, such as the nucleotide excision repair (NER) pathway, to remove bulky adducts like those formed by BPDE, this process is not always completely efficient. oup.comnih.govpnas.org Unrepaired adducts can result in permanent mutations, fixing the damage as a heritable change in the cell's genetic code.

The carcinogenic activity is highly dependent on the specific stereoisomer of the diol and its subsequent epoxide. Studies in newborn mice have demonstrated significant differences in the tumorigenicity of the optical enantiomers of B[a]P-7,8-dihydrodiol and the diastereomeric BPDEs.

(-)-B[a]P 7,8-dihydrodiol is significantly more tumorigenic than the (+)-enantiomer, inducing a high incidence of pulmonary adenomas and malignant lymphomas. nih.gov

(+)-7β,8α-Dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE or (+)-BPDE-2] exhibits exceptional tumorigenicity, far surpassing that of the parent B[a]P and the other three optically pure isomers of BPDE. pnas.org

Table 2: Tumorigenicity of B[a]P Metabolites in Newborn Mice

| Compound | Total Dose (nmol) | Pulmonary Tumors per Mouse | Reference |

|---|---|---|---|

| Control | - | 0.12 | pnas.org |

| Benzo[a]pyrene (B[a]P) | 14 | 0.23 | pnas.org |

| (+)-BPDE-2 [(+)-anti-BPDE] | 7 | 1.72 | pnas.org |

| (+)-BPDE-2 [(+)-anti-BPDE] | 14 | 7.87 | pnas.org |

| (-)-BPDE-1 | 14 | 0.25 | pnas.org |

| (+)-BPDE-1 | 14 | 0.34 | pnas.org |

| (-)-BPDE-2 | 14 | 0.13 | pnas.org |

| (-)-BP 7,8-dihydrodiol | 140 | 9.28 | nih.gov |

| (+)-BP 7,8-dihydrodiol | 140 | 0.16 | nih.gov |

Cellular and Subcellular Metabolism of E 7,8 Dihydrobenzo a Pyrene 7,8 Diol

Metabolism in Liver Systems (e.g., rat liver microsomes, isolated hepatocytes)

The liver is a primary site for the metabolism of foreign compounds, and (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol undergoes extensive biotransformation in hepatic systems. Studies utilizing rat liver microsomes and isolated hepatocytes have been instrumental in elucidating these pathways.

The principal metabolic activation of this compound in the liver is catalyzed by cytochrome P450 (CYP) monooxygenases, which convert it into its ultimate carcinogenic form, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). Specifically, two stereoisomeric diol epoxides are formed: 7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide 1) and 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide 2). pnas.org These highly unstable epoxides can subsequently hydrolyze to form stable 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrenes (B[a]P-tetrols). pnas.org

Research has shown that the ratio of these two diol epoxides can vary. pnas.org The enzymes responsible for this epoxidation are primarily from the CYP1A and CYP1B subfamilies. oup.comnih.gov For instance, human cytochrome P450 1B1 has been shown to metabolize B[a]P-7,8-dihydrodiol, leading to the formation of tetrols, which indicates the production of diol epoxides. nih.gov

In isolated hepatocytes from rats pre-treated with 3-methylcholanthrene, this compound is metabolized to water-soluble conjugates, including glutathione (B108866) (GSH) conjugates. nih.gov It was found that approximately 35% of the total water-soluble products from the diol were GSH conjugates. nih.gov The rate-limiting step in this conjugation pathway is the initial metabolism of the diol to its reactive intermediates. nih.gov

Table 1: Key Metabolic Reactions of this compound in Liver Systems

| Metabolite Class | Specific Metabolites | Key Enzymes Involved | Reference |

| Diol Epoxides | Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) | Cytochrome P450 (CYP1A1, CYP1B1) | pnas.orgoup.comnih.gov |

| Tetrahydrotetrols | 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrenes (B[a]P-tetrols) | Epoxide Hydrolase (via hydrolysis of BPDE) | pnas.org |

| Conjugates | Glutathione (GSH) conjugates | Glutathione S-transferases (GSTs) | nih.gov |

Metabolism in Lung and Respiratory Epithelial Cells

The lung is a primary target for airborne carcinogens like benzo(a)pyrene. The metabolism of this compound in lung and respiratory epithelial cells is of significant interest due to its direct relevance to lung cancer.

Studies with human bronchoalveolar H358 cells have demonstrated that this compound is a precursor to both B[a]P-tetraol-1 (a hydrolysis product of BPDE) and B[a]P-7,8-dione. nih.gov The formation of the diol-epoxide requires the action of P450 isoforms, while the oxidation to the dione (B5365651) is mediated by human aldo-keto reductases (AKRs), such as AKR1A1 and AKR1C1-1C4. nih.gov This indicates two competing metabolic pathways for the diol in these cells.

Furthermore, research on human lung microsomes from lung cancer patients revealed that the metabolic activity varies with smoking status. nih.gov Lung microsomes from current smokers showed a 4- to 7-fold higher metabolic conversion of (-)-B[a]P-7,8-diol to tetrols compared to ex-smokers and non-smokers, which correlates with higher levels of CYP1A1. nih.gov

Metabolism in Skin Microsomal Preparations

The skin is another important route of exposure to environmental polycyclic aromatic hydrocarbons. Metabolic studies using skin cells and tissues have provided insights into the cutaneous bioactivation of this compound.

In cultured human epidermal keratinocytes, benzo[a]pyrene (B130552) is metabolized to form a moderate amount of B[a]P-7,8-dihydrodiol, which is the precursor to the ultimate carcinogenic diol-epoxide. nih.gov Studies using a human ex vivo skin model showed that upon application of benzo[a]pyrene, one of the major metabolites detected is 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]P-tetrol). nih.gov The presence of B[a]P-tetrol indicates the metabolic conversion of the diol through the highly reactive BPDE intermediate within the skin. nih.gov

Comparative studies in mouse epidermis in vivo have highlighted the kinetic differences in the metabolism of topically applied B[a]P versus its diol metabolite. The formation of anti-BPDE-DNA adducts was observed following the application of B[a]P-7,8-diol, confirming its metabolic activation in the epidermis. epa.gov

Metabolism in Human Immune Cells (e.g., monocytes, lymphocytes)

Immune cells are also capable of metabolizing xenobiotics, which can have implications for immunotoxicity. The metabolism of this compound has been investigated in peripheral blood lymphocytes and monocytes.

A study involving peripheral blood lymphocytes from lung cancer patients measured the conversion of (-)-B[a]P-7,8-diol to B[a]P-tetrols. nih.gov While metabolic activity was detected, there was no statistically significant difference in the rates of conversion between smokers, ex-smokers, and non-smokers in these cells, in contrast to the findings in lung microsomes. nih.gov This suggests that lymphocytes may not serve as an accurate surrogate for assessing pulmonary metabolism of this compound. nih.gov

Another study compared the metabolism of B[a]P and its diol metabolite in human blood monocytes and lymphocytes. It was noted that each cell type exhibits characteristic differences in the relative ratios of the metabolites formed, indicating distinct metabolic profiles. aacrjournals.org

Table 2: Comparison of (-)-B[a]P-7,8-diol Metabolism in Human Lung Microsomes and Lymphocytes

| Cell/Tissue Type | Key Finding | Implication | Reference |

| Lung Microsomes | 4- to 7-fold higher tetrol formation in smokers vs. non/ex-smokers. | Smoking induces enzymes (e.g., CYP1A1) that activate the diol in the lung. | nih.gov |

| Peripheral Blood Lymphocytes | No significant difference in tetrol formation based on smoking status. | Lymphocyte metabolism may not reflect pulmonary metabolic activation. | nih.gov |

Subcellular Localization of Metabolism (e.g., microsomes, nuclei)

The metabolic activation of this compound is not confined to a single subcellular compartment. Both microsomes, which are vesicles of the endoplasmic reticulum, and the cell nucleus are sites of this metabolic activity.

A key study directly compared the metabolism of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene (B3344194) in liver nuclei and microsomes from rats. scispace.com Both subcellular fractions were capable of metabolizing the diol to diol-epoxides. scispace.com However, the rate of diol-epoxide formation was quantitatively lower in nuclei compared to the corresponding microsomal preparations. scispace.com

Treatment of rats with 3-methylcholanthrene, an inducer of CYP enzymes, led to an 8-fold increase in the formation of diol-epoxide I in microsomes, but only a 2-fold increase in nuclei. scispace.com The ability of both the endoplasmic reticulum (microsomes) and the nuclear envelope to produce the ultimate carcinogenic diol-epoxides suggests that both organelles are potentially important sites for the initiation of carcinogenesis, as the nucleus contains the primary target, DNA. scispace.com

Analytical and Computational Methodologies for Research on E 7,8 Dihydrobenzo a Pyrene 7,8 Diol

Chromatographic Separation and Identification of Metabolites

Chromatographic techniques are fundamental to isolating and identifying (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol from complex biological matrices. These methods offer the high resolution required to separate structurally similar benzo(a)pyrene metabolites.

High-Pressure Liquid Chromatography (HPLC)

High-Pressure Liquid Chromatography (HPLC) is a cornerstone for the separation of benzo(a)pyrene (BaP) and its metabolites, including this compound. nih.gov The method's adaptability allows for the resolution of mono- and di-hydroxylated metabolites as well as BaP diones. nih.gov Reversed-phase columns, particularly C18 columns, are frequently utilized for this purpose. aacrjournals.org

The separation is typically achieved using a mobile phase gradient, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govnih.gov This gradient allows for the sequential elution of compounds with varying polarities. Detection is often performed using a UV detector, with 254 nm being a common wavelength for monitoring the elution of these aromatic compounds. nih.gov The developed HPLC methods provide a sensitive and reproducible approach for quantifying the metabolic profile of benzo(a)pyrene. nih.gov

| Column Type | Mobile Phase | Detection Method | Analyte(s) |

|---|---|---|---|

| Nucleosil® C18 | Methanol/water gradient | UV at 254 nm | BaP-7,8-dihydrodiol and other BaP metabolites |

| Ultrasphere® ODS, C18 | Methanol/water gradient | UV at 254 nm | BaP and its metabolites |

| Reversed-phase C18 | Acetonitrile/water and phosphoric acid | Not specified | Benzo(a)pyrene |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of DNA adducts formed from the metabolites of this compound. acs.org This method is particularly valuable for studying the genotoxic effects of benzo(a)pyrene. The ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), reacts with DNA to form adducts, with the major adduct being 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-BPDE). nih.govacs.org

LC-MS/MS allows for the detection and quantification of these adducts at very low levels. acs.org The technique often employs multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For instance, the protonated molecules of BaP metabolites can be monitored for their characteristic fragmentation patterns. nih.gov This level of specificity is crucial for accurately measuring biologically relevant levels of DNA damage. researchgate.net

Stable Isotope Dilution Techniques

To enhance the accuracy and precision of quantification, stable isotope dilution (SID) is often coupled with LC-MS/MS. nih.govnih.gov This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. acs.org For the analysis of benzo(a)pyrene metabolites, [13C4]-labeled standards have been utilized. nih.gov Similarly, for DNA adduct analysis, standards such as dG-BPDE-d8 and [15N] isotope-labeled adducts have been synthesized and used. aacrjournals.orgacs.org

The use of these internal standards corrects for variations in sample preparation and matrix effects during analysis, leading to more reliable and sensitive quantification. nih.gov SID-LC-MS/MS methods have been shown to significantly increase sensitivity compared to other techniques like HPLC with radiometric detection. nih.gov

Spectroscopic Characterization of Metabolites and Adducts

Spectroscopic methods are indispensable for the structural characterization of this compound metabolites and their corresponding DNA adducts. These techniques provide insights into the electronic and structural properties of these molecules.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for the detection and characterization of benzo(a)pyrene and its metabolites. researchgate.net The intrinsic fluorescence of the pyrene (B120774) ring system allows for detection at very low concentrations. nih.govmdpi.com This technique is often used as a detection method in HPLC. researchgate.net

The fluorescence properties of BPDE-DNA adducts have been studied to understand their conformation within the DNA helix. nih.gov The emission spectra of these adducts can be influenced by their local environment, providing information on whether the pyrene moiety is intercalated into the DNA base pairs or located on the outside of the helix. osti.gov The fluorescence characteristics can differ significantly between adducts formed from different stereoisomers of BPDE, suggesting that the conformation of the adduct is specific to the isomer. nih.gov

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings |

|---|---|---|---|

| Benzo[a]pyrene (B130552) | 347, 365, 385 | 405, 426, 455 | Suitable for fluorescence analysis, with potential overlap from matrix components at 347 nm excitation. mdpi.com |

| (+)-BPDE-DNA adduct | Not specified | Not specified | Pyrene ring is relatively exposed to the aqueous environment. nih.gov |

| (-)-BPDE-DNA adduct | Not specified | Not specified | Fluorescence characteristics are more heterogeneous and complex. nih.gov |

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is another important tool for the characterization of benzo(a)pyrene metabolites. This technique provides information about the electronic transitions within the molecule. It is commonly used as a detection method in HPLC systems, allowing for the quantification of eluting compounds based on their absorbance at a specific wavelength. nih.gov The UV-Vis spectra of benzo(a)pyrene and its derivatives are characterized by multiple absorption bands corresponding to π-π* transitions. researchgate.net The specific absorption maxima can be used to help identify the different metabolites. researchgate.net

Mass Spectrometry (MS) and Electron Impact Mass Spectrometry

Mass spectrometry (MS) serves as a cornerstone analytical technique for the structural elucidation and quantification of this compound metabolites and their corresponding DNA adducts. Structure-specific methods, including high-performance liquid chromatography with fluorescence detection and gas chromatography-mass spectrometry (GC-MS), provide reliable structural information, which is a distinct advantage over less specific techniques. nih.gov These methods are often employed to measure tetraols released from DNA or protein adducts after hydrolysis, which are derived from the ultimate carcinogen of Benzo(a)pyrene (BaP), (7R,8S)-dihydroxy-(9S,10R)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). nih.gov

Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for the detailed characterization of adducts. nih.gov For instance, in studies of BaP-7,8-dione-DNA adducts in human lung cells, adduct structures were characterized by MSn spectra. nih.gov A stable isotope labeling-mass spectrometry approach, specifically liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), has been developed for the direct quantitative analysis of N2-BPDE-dG adducts originating from specific guanine (B1146940) nucleobases within gene sequences. nih.gov This method allows for the determination of adduct formation at specific sites by comparing the peak area ratios of ¹⁵N-labeled and unlabeled adducts. nih.gov

Electron Impact Mass Spectrometry (EI-MS) is particularly useful for distinguishing between isomers. The EI-MS spectra of different isomers can show significant differences in fragmentation patterns, with one isomer potentially showing a highly prominent fragment ion while another displays numerous high-intensity peaks, including the molecular ion. researchgate.net This differentiation is critical for identifying the specific stereoisomers of BaP metabolites and their adducts.

Table 1: Mass Spectrometry Techniques for this compound Research

| Technique | Application | Key Findings/Advantages |

|---|---|---|

| GC-MS | Analysis of tetraols from hydrolyzed BPDE-DNA adducts. nih.gov | Provides reliable structural information. nih.gov |

| LC-MS/MS | Characterization of ribonucleoside adducts. nih.gov | Used for selected reaction monitoring (SRM) for adduct detection. nih.gov |

| HPLC-ESI-MS/MS | Quantitative analysis of specific DNA adducts (e.g., N²-BPDE-dG). nih.gov | Enables direct quantification at specific gene locations using stable isotope labeling. nih.gov |

| EI-MS | Differentiation of isomers. researchgate.net | Produces distinct fragmentation patterns for different isomers. researchgate.net |

| MSⁿ | Structural characterization of DNA adducts. nih.gov | Used to identify adducts formed in human lung cells. nih.gov |

Nuclear Magnetic Resonance (NMR) for Adduct Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure and conformation of DNA adducts formed from metabolites of this compound. NMR studies have been instrumental in confirming the structures of adducts, such as those formed from the reaction of BaP-7,8-dione with 2'-deoxyguanosine (B1662781) (dGuo) and 2'-deoxyadenosine (B1664071) (dAde). nih.gov These analyses help to differentiate between various potential adduct structures and provide definitive evidence of their chemical identity.

The conformation of these adducts is critical to their biological activity. For example, NMR has been used to study the conformation of depurinating DNA adducts from syn-dibenzo[a,l]pyrene diolepoxide. researchgate.net These studies have shown that adducts can exist in a conformational equilibrium, with structures where the aromatic ring system is severely distorted. researchgate.net The relative orientations of protons within the cyclohexenyl ring, as determined by proton NMR coupling constants, can be used to distinguish between different conformations, such as a half-boat or a half-chair structure for the cyclohexenyl ring. researchgate.net Distortions in the DNA double helix caused by the intercalation of the pyrene moiety have been confirmed by nuclear magnetic resonance structure studies. wikipedia.org

The combination of NMR with other spectroscopic techniques is also common. For instance, the identification of diastereomeric adducts formed from the reaction of (+/-)-H4BP-epoxide with poly(G) was achieved through a combination of ultraviolet spectroscopy, circular dichroism, mass spectroscopy, and NMR. nih.gov

Circular Dichroism Spectra for Enantiomer Characterization

Circular Dichroism (CD) spectroscopy is a vital technique for characterizing the stereochemistry of this compound derivatives and their DNA adducts. CD is particularly sensitive to the chiral environment of molecules, making it ideal for distinguishing between enantiomers and diastereomers. nih.gov

Induced circular dichroism (ICD) has been employed to study the binding conformations of single anti-BPDE-N²-dG adducts in oligonucleotides. nih.gov The sign of the ICD signal around 350 nm can correlate with the absolute configuration of the cyclohexyl moiety of the adduct. nih.gov Changes in the magnitude and sign of the ICD signal upon duplex formation provide insights into conformational heterogeneity and the equilibrium between groove-binding and intercalative adduct conformations. nih.gov For example, a negative ICD signal has been associated with a preferred conformation of intercalation in mismatched duplexes. nih.gov

CD spectra are also used to determine the absolute configurations of resolved enantiomers by comparing them to metabolically produced standards. For instance, the absolute configurations of the early and late eluting isomers of trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene were determined by comparing their CD spectra with that of the metabolically obtained (7R,8R)-dihydrodiol. electronicsandbooks.com

Table 2: Application of Circular Dichroism in Enantiomer Characterization

| Parameter | Observation | Interpretation |

|---|---|---|

| Sign of ICD around 350 nm | Correlates with the absolute configuration of the cyclohexyl moiety. nih.gov | Characterization of adduct stereochemistry. nih.gov |

| Changes in ICD upon duplex formation | Observed changes in magnitude and sign. nih.gov | Suggests conformational heterogeneity and different binding modes (groove vs. intercalation). nih.gov |

| Comparison with standards | CD spectra of separated enantiomers are compared with known metabolic standards. electronicsandbooks.com | Determination of the absolute configuration of the enantiomers. electronicsandbooks.com |

Computational Chemistry and Molecular Modeling

Geometry Optimization and Conformational Analysis

Computational chemistry provides essential tools for understanding the structural properties of this compound metabolites and their interactions with biological macromolecules. Geometry optimization and conformational analysis are used to predict the most stable three-dimensional structures of these molecules. Techniques such as molecular mechanics, dynamical simulations, and semi-empirical quantum-mechanical calculations are employed to explore the conformational space of DNA adducts. researchgate.net

These computational explorations can identify potential energy minima, which correspond to stable conformations of the adduct. researchgate.net For example, studies on syn-DB[a,l]P diolepoxide-14-N7Ade adducts have revealed two potential energy minima. In one conformation, the cyclohexenyl ring adopts a half-boat structure, while in the other, it adopts a half-chair structure. researchgate.net The calculated energy differences between these conformers can be correlated with experimental spectroscopic data, and the predicted geometries can be validated against NMR coupling constants. researchgate.net